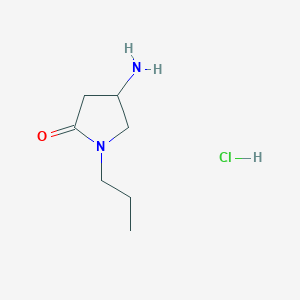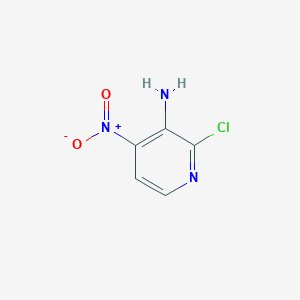![molecular formula C8H6N2O2 B1523612 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid CAS No. 1082040-92-3](/img/structure/B1523612.png)
1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid
Descripción general
Descripción
“1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid” is a chemical compound with the molecular weight of 162.15 . It is also known by its IUPAC name “1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid” and has the InChI code "1S/C8H6N2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,(H,11,12)" .
Synthesis Analysis
The synthesis of “1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid” and its derivatives has been reported in several studies . For instance, a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed and synthesized based on a docking model as potassium-competitive acid blockers (P-CABs) . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid” is characterized by a pyrrolopyridine core with a carboxylic acid group at the 7-position . The InChI code “1S/C8H6N2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,(H,11,12)” provides a detailed description of its molecular structure .
Physical And Chemical Properties Analysis
“1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid” is a solid compound with a molecular weight of 162.15 . It is stored in a sealed, dry environment at room temperature .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Development
1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid: is a valuable compound in medicinal chemistry for the development of new pharmaceuticals. Its structure is a key scaffold in the synthesis of molecules with potential therapeutic effects . For instance, derivatives of this compound have been studied for their efficacy in reducing blood glucose levels, which could be beneficial in treating diabetes and related metabolic disorders .
Biological Research: Enzyme Inhibition
In biological research, this compound has been utilized to study enzyme inhibition. It serves as a precursor for synthesizing inhibitors that can modulate enzyme activity, providing insights into enzyme functions and aiding in the discovery of new treatments for diseases where enzyme regulation is crucial .
Pharmacology: Anti-inflammatory Agents
Pharmacologically, 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid and its derivatives have been explored for their anti-inflammatory properties. They are part of the synthesis pathway for drugs like ticlopidine and clopidogrel, which are known for their antiplatelet and anti-inflammatory effects .
Analytical Chemistry: Chromatography and Spectroscopy
This compound is also significant in analytical chemistry, where it’s used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for method development and calibration in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Material Science: Organic Electronic Materials
In the field of materials science, 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid is a precursor in the synthesis of organic electronic materials. Its pi-conjugated system is ideal for creating compounds with semiconducting properties, useful in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biochemistry: Metabolic Pathway Studies
Biochemically, the compound is used in metabolic pathway studies to understand the biochemical processes in living organisms. It can be incorporated into metabolic assays to trace and quantify the flow of metabolites through various pathways .
Environmental Science: Ecotoxicology
In environmental science, researchers use 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid to study its impact on ecosystems, particularly in ecotoxicology. It helps in assessing the environmental fate of chemical compounds and their potential effects on flora and fauna .
Chemical Synthesis: Building Block
Lastly, as a building block in chemical synthesis, this compound is instrumental in constructing complex molecules. Its reactive carboxylic acid group allows for various bond-forming reactions, making it a versatile reagent in organic synthesis .
Direcciones Futuras
The future directions for “1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid” and its derivatives could involve further exploration of their potential as potassium-competitive acid blockers (P-CABs) . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIDURGCYCMPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694625 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid | |
CAS RN |
1082040-92-3 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523551.png)